molecular formula C28H35ClN2O4 B14921498 4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14921498
M. Wt: 499.0 g/mol
InChI Key: FRLVGJRFBFINGD-LCUIJRPUSA-N
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Description

4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrolone core structure. This compound is characterized by the presence of a chlorobenzoyl group, a dibutylamino propyl chain, and two hydroxyphenyl groups. Its unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the pyrrolone core using 4-chlorobenzoyl chloride under basic conditions.

    Attachment of the Dibutylamino Propyl Chain: This is typically done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its complex structure, which combines multiple functional groups, making it versatile for various chemical reactions and applications. Its specific arrangement of functional groups also imparts unique biological activities that are not observed in simpler analogs.

Properties

Molecular Formula

C28H35ClN2O4

Molecular Weight

499.0 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dibutylamino)propyl]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H35ClN2O4/c1-3-5-15-30(16-6-4-2)17-8-18-31-25(21-9-7-10-23(32)19-21)24(27(34)28(31)35)26(33)20-11-13-22(29)14-12-20/h7,9-14,19,25,32-33H,3-6,8,15-18H2,1-2H3/b26-24-

InChI Key

FRLVGJRFBFINGD-LCUIJRPUSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC(=CC=C3)O

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)O

Origin of Product

United States

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